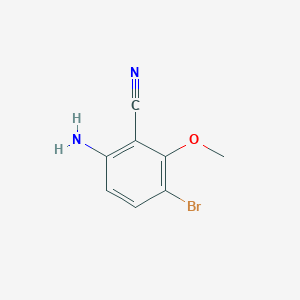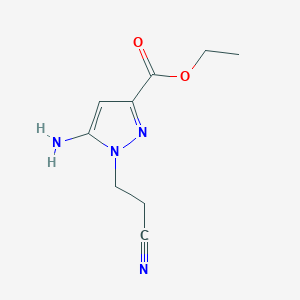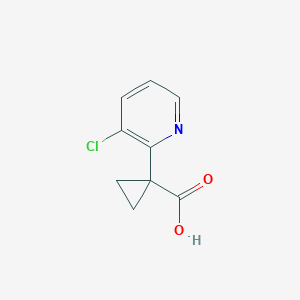
beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)-
概要
説明
Beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)-: is a chemical compound with the molecular formula C10H18O6 and a molecular weight of 234.25 g/mol . This compound is a derivative of galactose, a type of sugar, and is often used in various biochemical and medicinal research applications.
作用機序
Target of Action
The primary target of this compound, also known as (3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol, is the SARS-CoV-2 main protease . This enzyme plays a crucial role in the life cycle of the virus, making it a key target for potential therapeutic agents .
Mode of Action
The compound interacts with its target through molecular docking , forming multiple electrostatic and hydrogen bonds with the active site of the SARS-CoV-2 main protease . It strongly interacts with the prime residues Cys145, His41, MET165, GLY143, THR26, and ASN142 . This interaction inhibits the activity of the protease, thereby disrupting the replication of the virus .
Biochemical Pathways
The compound affects the viral replication pathway of SARS-CoV-2 . By inhibiting the main protease, it prevents the virus from replicating within host cells . This disruption of the viral life cycle can help to limit the spread of the virus within the body .
Pharmacokinetics
The compound’s ADME (absorption, distribution, metabolism, excretion) properties have been studied using in silico ADMET prediction . The results suggest that these esters appear to be safer inhibitors due to their improved kinetic properties . .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of the SARS-CoV-2 main protease and disruption of the viral replication process . This can potentially limit the spread of the virus within the body, reducing the severity of the infection .
生化学分析
Biochemical Properties
This compound plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a potential inhibitor for the SARS-CoV-2 protease enzyme . The compound’s ability to form multiple electrostatic and hydrogen bonds with the active site matches other minor-groove binders’ binding modes .
Molecular Mechanism
The molecular mechanism of action of Beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Molecular docking studies have shown that the compound strongly interacts with the prime Cys145, His41, MET165, GLY143, THR26, and ASN142 residues of the SARS-CoV-2 main protease .
Metabolic Pathways
Beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)- is involved in the metabolism of 2-deoxygalactose It interacts with various enzymes or cofactors, and it could also affect metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)- typically involves the protection of hydroxyl groups on the galactose molecule. One common method includes the use of acyl halides to produce acylated derivatives . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve high-efficiency liquid chromatography for purification . The process ensures that the compound is produced in high purity and yield, suitable for various applications.
化学反応の分析
Types of Reactions: Beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include acyl halides for acylation, and various oxidizing and reducing agents . The conditions often involve controlled temperatures and the use of solvents like methanol.
Major Products: The major products formed from these reactions include various acylated derivatives of the original compound, which can have different biological and chemical properties .
科学的研究の応用
Beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)- is used in a wide range of scientific research applications:
類似化合物との比較
Methyl alpha-D-galactopyranoside: This compound is a potent inhibitor against certain galactosidases.
Methyl beta-D-galactopyranoside: This compound is involved in the metabolism of 2-deoxygalactose.
Uniqueness: Beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)- is unique due to its specific structural modifications, which confer distinct biochemical properties. These modifications make it particularly useful in studies involving enzyme inhibition and glycosylation .
特性
IUPAC Name |
(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-10(2)15-7-5(4-11)14-9(13-3)6(12)8(7)16-10/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEWRADQNQAPED-SYHAXYEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OC)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204641 | |
| Record name | Methyl 3,4-O-(1-methylethylidene)-β-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14897-47-3 | |
| Record name | Methyl 3,4-O-(1-methylethylidene)-β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14897-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4-O-(1-methylethylidene)-β-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3039952.png)










![1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid](/img/structure/B3039971.png)
